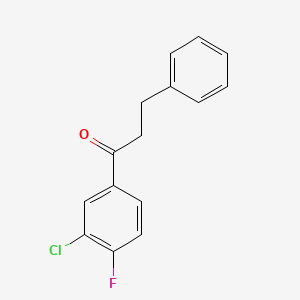

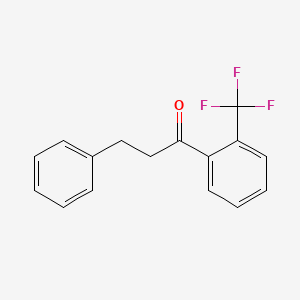

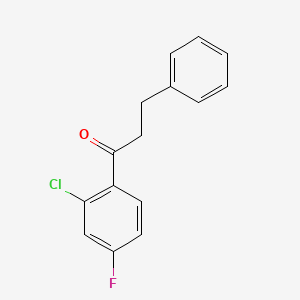

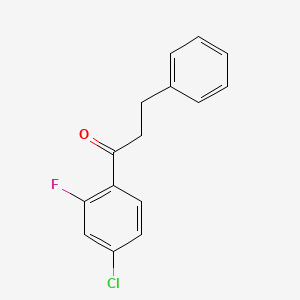

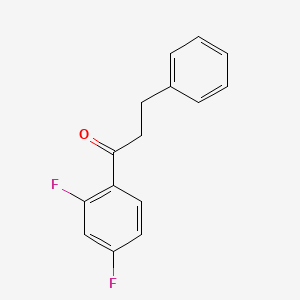

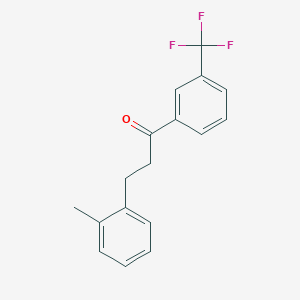

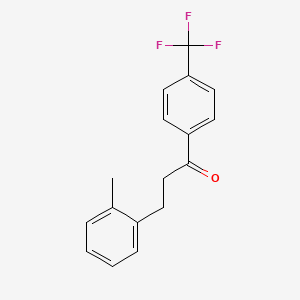

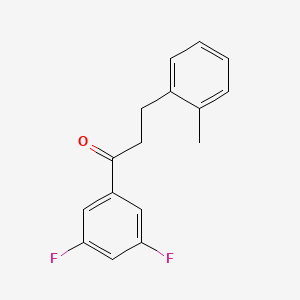

2',4'-Difluoro-3-(2-methoxyphenyl)propiophenone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound of interest, 2',4'-Difluoro-3-(2-methoxyphenyl)propiophenone, is a fluorinated organic molecule that is structurally related to various compounds studied for their potential applications in chemical sensing, biological activity, and material science. While the specific compound is not directly mentioned in the provided papers, insights can be drawn from the structural and functional similarities with the compounds discussed in these studies.

Synthesis Analysis

The synthesis of related fluorinated aromatic compounds typically involves multi-step procedures, starting from precursor benzazoles or other aromatic systems. For example, the synthesis of 2-(3,5,6-trifluoro-2-hydroxy-4-methoxyphenyl)benzoxazole and its benzothiazole analogue involves a two-step process from corresponding 2-(pentafluorophenyl)benzazoles . Similarly, the synthesis of 2-(4-methoxyphenylseleno)-1,3-dithiane is achieved from 2-chloro-1,3-dithiane and sodium arylselenolates . These methods suggest that the synthesis of 2',4'-Difluoro-3-(2-methoxyphenyl)propiophenone could also be performed through a multi-step synthetic route, possibly involving halogenation, Friedel-Crafts acylation, and methoxylation steps.

Molecular Structure Analysis

The molecular structure of related compounds has been determined using various spectroscopic techniques and X-ray crystallography. For instance, the crystal and molecular structure of anti-3',4'-difluoro-2-hydroxyiminopropiophenone was elucidated, showing a trans-oid arrangement of the carbonyl and hydroxyimino-groups . This suggests that the molecular structure of 2',4'-Difluoro-3-(2-methoxyphenyl)propiophenone could also be characterized by the planes defined by its functional groups, which may be twisted with respect to each other, and could be studied using similar analytical methods.

Chemical Reactions Analysis

The chemical reactivity of fluorinated aromatic compounds is often influenced by the electron-withdrawing effects of the fluorine atoms, which can affect the acidity, nucleophilicity, and electrophilicity of the molecule. For example, the fluorophenol moiety in benzoxazole and benzothiazole derivatives is highly sensitive to pH changes, leading to fluorescence enhancement under basic conditions . Theoretical calculations, such as those performed on (E)-2-(((4-fluorophenyl)imino)methyl)-4-methoxyphenol, provide detailed information about the electrophilic and nucleophilic nature of such compounds . These insights could be applied to predict the chemical behavior of 2',4'-Difluoro-3-(2-methoxyphenyl)propiophenone in various reactions, including its potential interactions with biological molecules or metal cations.

Physical and Chemical Properties Analysis

The physical and chemical properties of fluorinated aromatic compounds are closely related to their molecular structure. The presence of fluorine atoms and methoxy groups can significantly influence the compound's solubility, boiling point, melting point, and stability. For instance, the thermal stability of 3-(4-hydroxy-3-methoxyphenyl)-2-propenoic acid sodium salt has been studied, showing dehydration and decomposition temperatures . These properties are essential for practical applications and can be investigated using spectroscopic methods and thermal analysis. The compound 2',4'-Difluoro-3-(2-methoxyphenyl)propiophenone would likely exhibit unique physical and chemical properties due to its difluoro and methoxy substituents, which could be explored through experimental studies.

Applications De Recherche Scientifique

Synthesis and Reactions

Synthesis and Reactions of Fluorinated Compounds : Research on similar fluorinated compounds shows the synthesis of various derivatives through reactions with different compounds. For instance, 2-Hydroxy-4-oxo-4-(2,3,5,6-tetrafluoro-4-methoxyphenyl)-but-2-enoic acid methyl ester was synthesized and reacted with aniline and other compounds, indicating a method of producing complex fluorinated molecules (Pimenova et al., 2003).

Microwave- and Ultrasound-Assisted Semisynthesis : The rapid semisynthesis of natural methoxylated propiophenones, which are structurally related to 2',4'-Difluoro-3-(2-methoxyphenyl)propiophenone, has been achieved using microwave and ultrasound heating, indicating an efficient method for synthesizing similar compounds (Joshi et al., 2005).

Fluorescent Probes and pH Sensing

Application in Fluorescent Probes : Related fluorophenol compounds have been used to develop fluorescent probes for sensing pH and metal cations, demonstrating the potential of 2',4'-Difluoro-3-(2-methoxyphenyl)propiophenone in sensor technology (Tanaka et al., 2001).

BODIPY-Based Hydroxyaryl Derivatives : BODIPY dyes with phenolic subunits have been synthesized, exhibiting fluorescence enhancement in acidic solutions. This research suggests potential applications of similar compounds in developing pH-sensitive dyes (Baruah et al., 2005).

Structural and Molecular Analysis

- Structural Elucidation and Molecular Docking : A study on 1-phenyl-3(4-methoxyphenyl)-2-propenone, a compound similar to 2',4'-Difluoro-3-(2-methoxyphenyl)propiophenone, focuses on its structural, spectral, and electronic properties. This indicates the potential for detailed molecular analysis and applications in drug discovery (H. et al., 2021).

Optical Properties and Materials Science

Tuning Optical Properties of Polymers : Research on postfunctionalization of polymers with various functional groups, including methoxyphenyl groups, shows the ability to modify optical properties, suggesting potential applications in materials science (Li et al., 2002).

Liquid Crystal Synthesis : The synthesis of ester liquid crystal compounds from difluoro-methoxyphenol showcases the use of similar fluorinated compounds in liquid crystal technology (Zeng-jia, 2008).

Propriétés

IUPAC Name |

1-(2,4-difluorophenyl)-3-(2-methoxyphenyl)propan-1-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14F2O2/c1-20-16-5-3-2-4-11(16)6-9-15(19)13-8-7-12(17)10-14(13)18/h2-5,7-8,10H,6,9H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KTANXKXLLQDZSK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1CCC(=O)C2=C(C=C(C=C2)F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14F2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00644201 |

Source

|

| Record name | 1-(2,4-Difluorophenyl)-3-(2-methoxyphenyl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00644201 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

276.28 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2',4'-Difluoro-3-(2-methoxyphenyl)propiophenone | |

CAS RN |

898774-10-2 |

Source

|

| Record name | 1-(2,4-Difluorophenyl)-3-(2-methoxyphenyl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00644201 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.